Cas no 35518-70-8 (2,2,2-TRICHLORO-N-PENTYLETHANIMIDAMIDE)

2,2,2-TRICHLORO-N-PENTYLETHANIMIDAMIDE 化学的及び物理的性質
名前と識別子
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- 2,2,2-TRICHLORO-N-PENTYLETHANIMIDAMIDE
- 2,2,2-trichloro-N-pentyl-acetamidine
- 35518-70-8
- 2,2,2-trichloro-N-pentylacetimidamide
- F0471-0023
- AKOS003631059
- 2,2,2-trichloro-N'-pentylethanimidamide
- AB92629
-
- MDL: MFCD01790588
- インチ: InChI=1S/C7H13Cl3N2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3,(H2,11,12)
- InChIKey: APGHJVWQVBDJRX-UHFFFAOYSA-N
- SMILES: CCCCCN=C(C(Cl)(Cl)Cl)N
計算された属性
- 精确分子量: 230.014432g/mol
- 同位素质量: 230.014432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 12
- 回転可能化学結合数: 4
- 複雑さ: 151
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 38.4Ų
2,2,2-TRICHLORO-N-PENTYLETHANIMIDAMIDE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0471-0023-5g |
2,2,2-trichloro-N-pentylethanimidamide |
35518-70-8 | 95% | 5g |
$3140.0 | 2023-09-07 | |
TRC | T206756-100mg |
2,2,2-trichloro-n-pentylacetimidamide |
35518-70-8 | 100mg |
$ 160.00 | 2022-06-03 | ||
TRC | T206756-500mg |
2,2,2-trichloro-n-pentylacetimidamide |
35518-70-8 | 500mg |
$ 570.00 | 2022-06-03 | ||
A2B Chem LLC | AF72815-1g |
2,2,2-Trichloro-n-pentylacetimidamide |
35518-70-8 | 95% | 1g |
$1947.00 | 2024-04-20 | |
A2B Chem LLC | AF72815-1mg |
2,2,2-Trichloro-n-pentylacetimidamide |
35518-70-8 | 95% | 1mg |
$245.00 | 2024-04-20 | |
A2B Chem LLC | AF72815-250mg |
2,2,2-Trichloro-n-pentylacetimidamide |
35518-70-8 | 95% | 250mg |
$1004.00 | 2024-04-20 | |
A2B Chem LLC | AF72815-5mg |
2,2,2-Trichloro-n-pentylacetimidamide |
35518-70-8 | 95% | 5mg |
$272.00 | 2024-04-20 | |
Life Chemicals | F0471-0023-2.5g |
2,2,2-trichloro-N-pentylethanimidamide |
35518-70-8 | 95% | 2.5g |
$2090.0 | 2023-09-07 | |
Life Chemicals | F0471-0023-0.25g |
2,2,2-trichloro-N-pentylethanimidamide |
35518-70-8 | 95% | 0.25g |
$470.0 | 2023-09-07 | |
Life Chemicals | F0471-0023-0.5g |
2,2,2-trichloro-N-pentylethanimidamide |
35518-70-8 | 95% | 0.5g |
$670.0 | 2023-09-07 |
2,2,2-TRICHLORO-N-PENTYLETHANIMIDAMIDE 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2,2,2-TRICHLORO-N-PENTYLETHANIMIDAMIDEに関する追加情報
Introduction to 2,2,2-Trichloro-N-pentylethanimidamide (CAS No. 35518-70-8)
2,2,2-Trichloro-N-pentylethanimidamide, identified by its Chemical Abstracts Service (CAS) number 35518-70-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the imidamide class, characterized by its amide functional group attached to a five-membered ring structure. The presence of three chlorine atoms at the 2,2,2-position enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The structure of 2,2,2-Trichloro-N-pentylethanimidamide consists of a central imidazole ring with an amide linkage to a pentyl side chain. The chlorine substituents contribute to its electronic properties, making it a versatile building block for further functionalization. This compound's unique chemical profile has positioned it as a candidate for various applications, particularly in the development of bioactive molecules.
In recent years, there has been growing interest in the synthesis and application of halogenated imidazoles due to their broad spectrum of biological activities. Research studies have highlighted the potential of 2,2,2-Trichloro-N-pentylethanimidamide as a precursor in the preparation of novel pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the design of molecules with tailored biological properties.
One of the most compelling aspects of CAS No. 35518-70-8 is its role in medicinal chemistry. The imidazole core is a privileged scaffold in drug discovery, known for its presence in numerous bioactive compounds. By leveraging the reactivity of the chlorine atoms and the amide group, chemists can explore new avenues for therapeutic intervention. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties.
The synthetic pathways for 2,2,2-Trichloro-N-pentylethanimidamide typically involve condensation reactions between appropriately substituted precursors. The chlorination step is critical and often requires careful control to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these transformations, making large-scale production more feasible.
Recent advancements in computational chemistry have also played a pivotal role in understanding the reactivity and potential applications of 35518-70-8. Molecular modeling studies have provided insights into how this compound interacts with biological targets, guiding the design of more effective derivatives. These computational approaches are complemented by experimental validations, ensuring a robust framework for drug development.
In the context of drug discovery pipelines, CAS No. 35518-70-8 serves as a key intermediate in the synthesis of lead compounds. Its structural features allow for modifications that can optimize pharmacokinetic properties such as solubility and metabolic stability. Additionally, its halogenated nature enhances binding affinity to biological receptors, making it an attractive candidate for further optimization.
The pharmaceutical industry has shown particular interest in halogenated heterocycles due to their enhanced bioavailability and reduced toxicity profiles. Research findings indicate that derivatives of 2,2,2-Trichloro-N-pentylethanimidamide exhibit promising activities against various diseases. For example, studies have demonstrated its potential in inhibiting enzymes involved in cancer progression and neurodegenerative disorders.
Moreover, the environmental impact of synthesizing and utilizing 35518-70-8 has been carefully evaluated. Modern synthetic strategies emphasize green chemistry principles, minimizing waste and hazardous byproducts. Such sustainable approaches are essential for ensuring that pharmaceutical development remains viable long-term while adhering to regulatory standards.
The future prospects for CAS No. 35518-70-8 are bright, with ongoing research exploring new synthetic methodologies and applications. As our understanding of molecular interactions deepens, so too does our ability to harness this compound's potential. Collaborative efforts between academia and industry are likely to drive innovation in this area.
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